molecular formula C8H9F3N2OS B14073283 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine

1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14073283
M. Wt: 238.23 g/mol
InChI Key: PWEAAEIPXKCWHI-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of a trifluoromethoxy group, a methylthio group, and a hydrazine moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine typically involves the introduction of the trifluoromethoxy and methylthio groups onto a phenyl ring, followed by the attachment of the hydrazine moiety. One common synthetic route includes:

    Nitration: of a suitable aromatic precursor to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Substitution: reactions to introduce the trifluoromethoxy and methylthio groups.

    Hydrazine formation: through reaction with hydrazine hydrate under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazine moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The hydrazine moiety can engage in coupling reactions with carbonyl compounds to form hydrazones.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy and methylthio functionalities.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The hydrazine moiety can form covalent bonds with target proteins or enzymes, potentially inhibiting their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine can be compared with other compounds containing trifluoromethoxy and methylthio groups, such as:

  • 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)hydrazine
  • 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine

These compounds share similar structural features but differ in the position of the functional groups on the phenyl ring. The unique arrangement of functional groups in this compound may result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H9F3N2OS

Molecular Weight

238.23 g/mol

IUPAC Name

[3-methylsulfanyl-2-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2OS/c1-15-6-4-2-3-5(13-12)7(6)14-8(9,10)11/h2-4,13H,12H2,1H3

InChI Key

PWEAAEIPXKCWHI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1OC(F)(F)F)NN

Origin of Product

United States

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